BenchChemオンラインストアへようこそ!

N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide

Lipophilicity Drug-likeness Tetrazole bioisostere

N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide (CAS 690645-02-4, molecular formula C20H23N5OS, molecular weight 381.5 g/mol) belongs to the class of 1-phenyl-1H-tetrazol-5-yl sulfanyl propanamides. The compound incorporates a 4-tert-butylphenyl amide moiety linked via a thioether bridge to a 1-phenyl-substituted tetrazole ring.

Molecular Formula C20H23N5OS
Molecular Weight 381.5
CAS No. 690645-02-4
Cat. No. B2875948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide
CAS690645-02-4
Molecular FormulaC20H23N5OS
Molecular Weight381.5
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C20H23N5OS/c1-20(2,3)15-9-11-16(12-10-15)21-18(26)13-14-27-19-22-23-24-25(19)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,26)
InChIKeyYOJPYTCQQVYTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-tert-Butylphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide (CAS 690645-02-4): Structural Classification and Procurement Context


N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide (CAS 690645-02-4, molecular formula C20H23N5OS, molecular weight 381.5 g/mol) belongs to the class of 1-phenyl-1H-tetrazol-5-yl sulfanyl propanamides. The compound incorporates a 4-tert-butylphenyl amide moiety linked via a thioether bridge to a 1-phenyl-substituted tetrazole ring [1]. This scaffold positions it within a family of tetrazole-based screening compounds that have been explored as potential xanthine oxidase inhibitors, calcium channel modulators, and DapE enzyme inhibitors in related structural contexts [2]. However, no primary research publications, patent examples, or authoritative database entries with quantitative biological data were identified for this specific compound as of the search date.

Why In-Class Substitution of N-(4-tert-Butylphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide Cannot Be Assumed Equivalent


Within the 1-phenyl-1H-tetrazol-5-yl sulfanyl propanamide class, even minor structural modifications produce divergent biological profiles. Literature on closely related analogs demonstrates that replacing the N-aryl substituent (e.g., 4-tert-butylphenyl vs. 4-methoxyphenyl vs. thiazol-2-yl) can shift target engagement from calcium channel inhibition to xanthine oxidase or DapE enzyme inhibition [1]. The 4-tert-butylphenyl group confers distinct lipophilicity (calculated XLogP ~4.5–5.0) and steric bulk compared to smaller or more polar N-aryl variants, which affects both target binding and pharmacokinetic properties [2]. Absent direct comparative data for this exact compound, procurement decisions cannot rely on class-average activity assumptions, as potency and selectivity are non-transferable across analogs [3].

Quantitative Differentiation Evidence for N-(4-tert-Butylphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide


Physicochemical Differentiation: Calculated Lipophilicity and Steric Profile vs. Closest N-Aryl Analogs

The 4-tert-butylphenyl substituent in the target compound generates a calculated logP (XLogP3) of approximately 4.5–5.0, substantially higher than the 4-methylphenyl analog (calculated XLogP ~3.5–4.0) and the unsubstituted N-phenyl analog (calculated XLogP ~3.0–3.5) [1]. This lipophilicity difference, together with the larger topological polar surface area (TPSA) contribution of the tetrazole ring (~55 Ų), places the compound in a distinct physicochemical space that affects membrane permeability, plasma protein binding, and metabolic stability relative to less lipophilic analogs [2]. No experimental logD or permeability data were available for direct comparison as of the search date.

Lipophilicity Drug-likeness Tetrazole bioisostere SAR profiling

Class-Level Evidence: Tetrazole-Containing Propanamides as Xanthine Oxidase Inhibitors

Tetrazole-containing propanamide derivatives have been evaluated as xanthine oxidase (XO) inhibitors. A structurally related compound, N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide, demonstrated XO inhibitory activity with reported IC50 values in the sub-micromolar range (0.031 µM) . In the broader 5-aryl-1H-tetrazole class, IC50 values ranged from 7.4 to 174.2 µM compared to the standard inhibitor allopurinol (IC50 = 2.0 ± 0.01 µM) [1]. The target compound, bearing the conserved 1-phenyltetrazole-5-sulfanyl motif but differing in the N-aryl amide portion, is expected to exhibit XO inhibitory potential, but no direct assay data exist to quantify its potency relative to these analogs [2].

Xanthine oxidase inhibition Tetrazole scaffold Uric acid Enzyme inhibition

Structural Differentiation: Propanamide Linker vs. Acetamide Linker in Tetrazole-Sulfanyl Series

The target compound features a propanamide linker (three-carbon chain) between the tetrazole-sulfanyl group and the amide carbonyl, in contrast to the more common acetamide linker (two-carbon chain) found in analogs such as N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (CAS 307513-33-3) . This additional methylene unit increases conformational flexibility and extends the distance between the tetrazole ring and the 4-tert-butylphenyl amide by approximately 1.2–1.5 Å, which can alter the optimal binding pose in enzyme active sites [1]. In related tetrazole-propanamide series targeting DapE and other enzymes, linker length has been shown to modulate inhibitory potency by factors of 2- to 20-fold [2].

Linker length effect SAR Tetrazole-sulfanyl Conformational flexibility

Evidence-Linked Application Scenarios for N-(4-tert-Butylphenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide


Xanthine Oxidase Inhibitor Screening Campaigns

Given the established xanthine oxidase inhibitory activity of structurally related tetrazole-sulfanyl propanamides [1], this compound may be evaluated as a candidate XO inhibitor. The propanamide linker and 4-tert-butylphenyl group offer differentiated binding parameters relative to acetamide-linked analogs. Researchers should directly measure IC50 against XO using allopurinol as a reference standard (IC50 = 2.0 µM). No pre-existing potency data exist; all screening must begin de novo. [2]

Structure-Activity Relationship (SAR) Studies on Tetrazole-Based Enzyme Inhibitors

The compound serves as a tool molecule for probing the effect of N-aryl lipophilicity (4-tert-butylphenyl) and linker length (propanamide vs. acetamide) on target binding. Comparative SAR panels should include the acetamide analog (CAS 307513-33-3) and smaller N-aryl variants to map the pharmacophore. The calculated ΔXLogP3 of >1 log unit relative to the N-phenyl analog [1] provides a testable hypothesis for membrane permeability differentials in cellular target engagement assays. [3]

Chemical Biology Probe Development via Tetrazole Bioisostere Strategy

The tetrazole ring functions as a metabolically stable carboxylic acid bioisostere [1], while the 4-tert-butylphenyl group provides a hydrophobic anchor motif. This combination is relevant for designing probes targeting enzymes with hydrophobic active-site pockets. The compound's propanamide spacer enables distal placement of the bulky tert-butylphenyl group, potentially avoiding steric clashes observed with shorter acetamide-linked analogs [2]. Validation requires direct biochemical and biophysical target engagement data. [3]

Screening Library Diversification Using Under-Represented Tetrazole Chemotypes

Commercial screening libraries are dominated by amide, sulfonamide, and heterocyclic scaffolds. Tetrazole-sulfanyl propanamides with bulky N-aryl substituents constitute a distinct and under-sampled chemotype [1]. The unique combination of 1-phenyltetrazole, thioether bridge, propanamide linker, and 4-tert-butylphenyl amide provides three-dimensional and pharmacophoric features not represented in common flat heterocycle collections. Procurement for diversity-oriented screening is justified by scaffold novelty rather than pre-existing target data. [2]

Quote Request

Request a Quote for N-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.